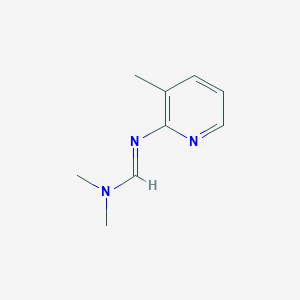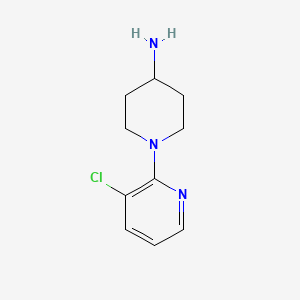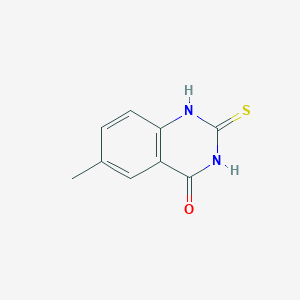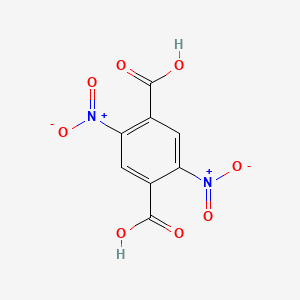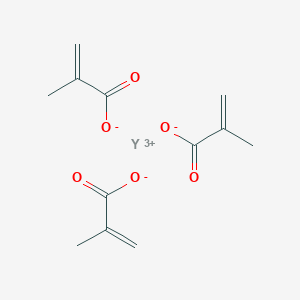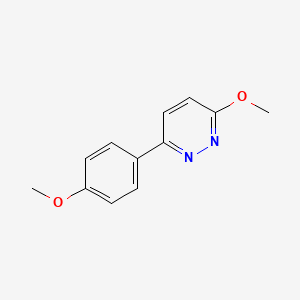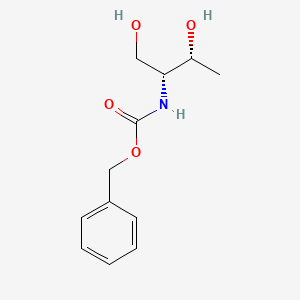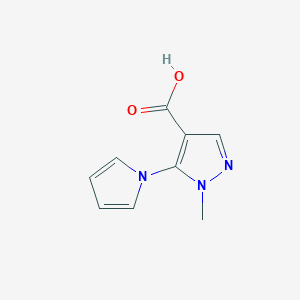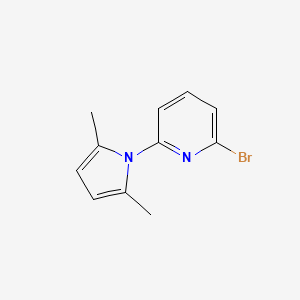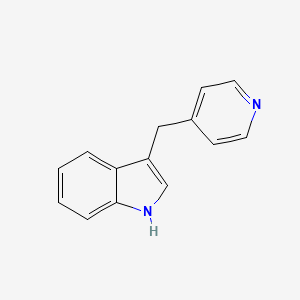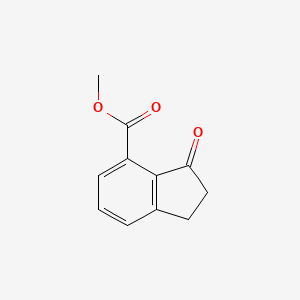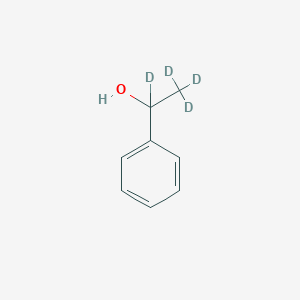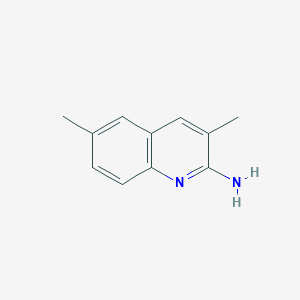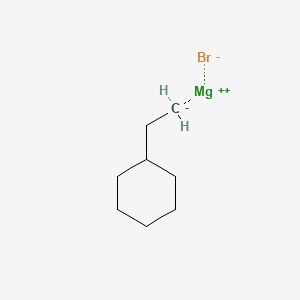
2-Cyclohexylethylmagnesium bromide
Vue d'ensemble
Description
2-Cyclohexylethylmagnesium bromide is a chemical compound with the molecular formula C8H15BrMg . It is commonly used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexylethylmagnesium bromide consists of a cyclohexyl group, an ethyl group, a magnesium atom, and a bromide ion . The exact structure can be determined using various analytical techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
2-Cyclohexylethylmagnesium bromide has a molecular weight of 215.41 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .
Applications De Recherche Scientifique
Catalysis and Cross-Coupling Reactions
Iron-Amine Catalysis in Cross-Coupling : Iron complexes with chelating amine ligands have been applied in cross-coupling reactions, including the use of Grignard reagents like 2-cyclohexylethylmagnesium bromide. This demonstrates the utility of these reagents in facilitating important organic transformations (Bedford et al., 2016).
Transition-Metal-Free Synthesis : The combination of arylethylmagnesium bromides with aromatic nitriles, followed by reaction with water and N-iodosuccinimide, has been used to synthesize arylquinolines without transition metals (Naruto & Togo, 2020).
Metal-Dependent Reaction Tuning : Cyclopentylmagnesium bromide has been shown to have different reaction outcomes with aliphatic ketones based on the metal atom present. This highlights the versatility of Grignard reagents in different catalytic environments (Roy et al., 2009).
Synthesis of Organic Compounds
Synthesis of Cyclohexanones : Phenylmagnesium bromide and furylmagnesium iodide have been used for the synthesis of 3-carbomethoxy-3,4-dialkylcyclohexanones, demonstrating the application of Grignard reagents in the formation of complex organic structures (Grootaert et al., 1982).
Formation of Allyldicyclopentadienyltitanium(III) Complexes : Isopropylmagnesium bromide's reaction with dicyclopentadienyltitanium dichloride and dienes forms allyldicyclopentadienyltitanium(III) complexes, an example of the complex coordination chemistry achievable with Grignard reagents (Martin & Jellinek, 1968).
Stereospecific Synthesis : The reaction of propargylmagnesium bromide with 2-(dimethoxymethyl)cyclohexanone has been used to synthesize stereochemical isomers, highlighting the role of Grignard reagents in achieving stereospecific outcomes (Liu et al., 2000).
Reaction Mechanisms and Structural Analysis
Desulfurization via Nickel Catalysis : Isopropylmagnesium bromide, in combination with nickel catalysis, has been utilized for the stereospecific reduction of vinyl sulfides to olefins, indicating the role of Grignard reagents in specific chemical transformations (Trost & Ornstein, 1981).
Reactivity and Addition to Triple Bonds : Alkylmagnesium bromides have been studied for their addition to the triple bond of 1-alkoxy-4-amino-2-butynes, demonstrating their reactivity in complex organic syntheses (Mornet & Gouin, 1975).
Synthesis of Cyclopentadienyl Complexes : Allylmagnesium bromide has been used in the synthesis of cyclopentadienylmolybdenum(II) and -(III) complexes, showcasing the role of Grignard reagents in organometallic chemistry (Wang et al., 1997).
Propriétés
IUPAC Name |
magnesium;ethylcyclohexane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDIGHHSJJLPFU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1CCCCC1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylethylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



